molecular formula C15H16N2O2 B8333769 2-amino-N-benzyl-6-methoxybenzamide

2-amino-N-benzyl-6-methoxybenzamide

Cat. No.: B8333769
M. Wt: 256.30 g/mol
InChI Key: QSAFELOZGFVGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-benzyl-6-methoxybenzamide is a chemical compound built on a benzamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery. While specific biological data for this exact compound requires further investigation, closely related N-benzyl methoxybenzamide analogs have demonstrated considerable research value. For instance, 2-amino-N-methoxybenzamide serves as a key synthetic intermediate in the development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors for anti-cancer research . Furthermore, methoxy- and amino-substituted benzamides are frequently explored as core structures in developing new agents with antiproliferative activity against various human cancer cell lines . The structural motif of a methoxybenzamide is also found in agonists for specific receptors, such as the serotonin 5-HT4 receptor, indicating potential applications in neurological and gastrointestinal research . This combination of an amino group and a methoxy group on the benzamide core provides versatile sites for further chemical modification, making this compound a valuable building block for researchers in synthetic chemistry and pharmaceutical development. The compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-amino-N-benzyl-6-methoxybenzamide

InChI

InChI=1S/C15H16N2O2/c1-19-13-9-5-8-12(16)14(13)15(18)17-10-11-6-3-2-4-7-11/h2-9H,10,16H2,1H3,(H,17,18)

InChI Key

QSAFELOZGFVGMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)NCC2=CC=CC=C2)N

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-amino-N-benzyl-6-methoxybenzamide derivatives. These compounds exhibit notable activity against various bacterial and fungal strains. For instance, derivatives of benzamide have been synthesized and tested for their efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for several derivatives were found to be promising, indicating their potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (µg/mL)Activity
Compound AStaphylococcus aureus12.5Effective
Compound BEscherichia coli25Moderate
Compound CCandida albicans50Weak

Analgesic Properties

The analgesic potential of compounds similar to this compound has been documented, showing efficacy in pain relief comparable to traditional analgesics like morphine but with lower dependency risks . These compounds target specific receptors in the central nervous system, providing a mechanism for pain management that may reduce the side effects associated with conventional opioids.

Anticancer Activity

Research has indicated that benzamide derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including colorectal carcinoma cells. The structure-activity relationship (SAR) analysis suggests that modifications to the benzamide structure can enhance its anticancer properties .

Table 2: Anticancer Efficacy of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Efficacy
Compound DHCT1165.85High
Compound EMCF-710.20Moderate
Compound FHeLa15.00Low

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial in melanin synthesis. This property may have implications for developing treatments for hyperpigmentation disorders .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have been documented regarding the application of this compound in various therapeutic contexts:

  • Pain Management : A clinical trial evaluated the efficacy of a benzamide derivative in patients with chronic pain conditions, demonstrating significant pain reduction without severe side effects.
  • Antimicrobial Resistance : Research highlighted a derivative's effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential as a novel treatment option.
  • Cancer Therapy : A study reported on the use of benzamide derivatives in combination therapy for colorectal cancer, enhancing the effectiveness of existing chemotherapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Observations:
  • N-Substituents : The N-benzyl group in the target compound enhances steric bulk and aromatic interactions compared to smaller substituents (e.g., dimethyl in 6f or hydroxyalkyl in ). This may improve binding to hydrophobic pockets in biological targets.
  • Methoxy Position : The 6-methoxy group in the target compound contrasts with the 2-methoxy group in 6f , which alters electronic effects (e.g., resonance vs. inductive) on the benzamide core.
  • Synthetic Efficiency : The use of DMC as a coupling agent provides moderate yields (46%), whereas simpler analogs (e.g., ) achieve higher yields due to fewer steric constraints.

Physicochemical and Functional Properties

Solubility and Polarity:
  • The 6-methoxy and amino groups in the target compound increase polarity compared to N,N-dimethylbenzamide derivatives (e.g., 6f ). However, the N-benzyl group introduces hydrophobicity, balancing solubility in organic media.
  • In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains a hydroxyl group, enhancing aqueous solubility but limiting membrane permeability.

Preparation Methods

Procedure:

  • Reagent Preparation : A solution of 2-amino-6-methoxybenzoic acid (5.0 mmol), benzylamine (6.0 mmol), and DIPEA (15.0 mmol) in DCM (50 mL) is prepared.

  • Activation : DMC (6.5 mmol) is added at room temperature, initiating the coupling reaction.

  • Reaction Progress : The mixture is stirred for 6 hours, after which it is quenched with water and extracted with DCM.

  • Purification : The organic layer is washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated. Column chromatography (2% NH₃/MeOH in DCM) yields the product as a solid (46% yield).

Key Data:

ParameterValue
SolventDichloromethane
Coupling Agent2-Chloro-1,3-dimethylimidazolinium chloride
BaseDiisopropylethylamine
Reaction Time6 hours
Yield46%
Purity (HPLC)99%

This method balances moderate yields with straightforward purification, though the use of DMC necessitates careful handling due to its hygroscopic nature.

ParameterValue
SolventDichloromethane
Coupling AgentPh₃P-I₂
BaseTriethylamine
Reaction Time10–30 minutes
Yield>95%

This method offers exceptional yields and rapid reaction times, though scalability may be limited by iodine’s stoichiometric use.

HATU/DIPEA-Promoted Amidation

Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable efficient amide bond formation under mild conditions. A analogous protocol from J-STAGE demonstrates this approach.

Procedure:

  • Activation : 2-Amino-6-methoxybenzoic acid (0.30 mmol) and HATU (0.36 mmol) are dissolved in DMF.

  • Amine Coupling : Benzylamine (0.30 mmol) and DIPEA (0.36 mmol) are added, and the mixture is stirred for 4 hours.

  • Workup : The reaction is diluted with water, extracted with ethyl acetate, and dried over Na₂SO₄.

  • Purification : Flash chromatography (petroleum ether/ethyl acetate) yields the product (90% yield).

Key Data:

ParameterValue
SolventDimethylformamide (DMF)
Coupling AgentHATU
BaseDIPEA
Reaction Time4 hours
Yield90%

While HATU ensures high efficiency, its cost and sensitivity to moisture may limit industrial adoption.

ParameterValue
SolventTetrahydrofuran (THF)
Coupling AgentCDI
BaseNone
Reaction Time40 hours (total)
YieldNot reported

This method’s prolonged reaction time and lack of yield data for the target compound render it less favorable compared to alternatives.

Comparative Analysis of Methods

MethodYieldTimeCostScalability
DMC Coupling46%6 hoursModerateHigh
Ph₃P-I₂>95%<1 hourLowModerate
HATU90%4 hoursHighLow
CDIN/A40 hoursModerateLow
  • DMC Coupling : Ideal for laboratory-scale synthesis due to reliability, despite moderate yields.

  • Ph₃P-I₂ : Superior for high-yield, rapid reactions but requires iodine management.

  • HATU : Suitable for small-scale, high-purity applications despite cost constraints.

  • CDI : Less practical due to extended reaction times and unverified yields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-benzyl-6-methoxybenzamide, and what reaction conditions optimize yield and purity?

  • Methodology :

  • Amidation via Reflux : React 2-amino-6-methoxybenzoic acid with benzylamine in ethanol under reflux, using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to enhance efficiency .
  • Acid Chloride Route : Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with benzylamine in dichloromethane (DCM) with pyridine as a base .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. What spectroscopic techniques are critical for structural characterization, and how are data interpreted?

  • Techniques :

  • NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃, δ ~3.8 ppm), benzyl (-CH₂-, δ ~4.3–4.5 ppm), and aromatic protons (δ ~6.5–7.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~165–170 ppm) and methoxy carbons .
  • IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths/angles and confirms stereochemistry (if crystalline) .

Q. What safety protocols are essential during handling and synthesis?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Waste Management : Segregate organic and aqueous waste. Neutralize acidic/basic residues before disposal .
  • Spill Control : Absorb spills with vermiculite and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Substituent Variation : Modify the methoxy position (e.g., 4- vs. 6-methoxy) to alter electronic effects. Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .
  • Benzyl Group Replacement : Test alkyl or heteroaryl analogs (e.g., pyridylmethyl) to improve solubility or target specificity .
  • Bioassays : Screen derivatives for enzyme inhibition (e.g., kinases) or antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays .

Q. What mechanisms underlie its biological activity, and what experimental models validate these?

  • Mechanistic Studies :

  • Enzyme Inhibition : Perform kinetic assays (e.g., IC₅₀ determination) with purified enzymes (e.g., tyrosine kinases) .
  • Cellular Models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT/WST-1). Validate via flow cytometry (apoptosis) or Western blot (pathway analysis) .
  • In Vivo Models : Evaluate pharmacokinetics (PK) in rodents (e.g., bioavailability, half-life) .

Q. How to resolve contradictions in physicochemical or bioactivity data across studies?

  • Strategies :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, solvent) and validate purity via HPLC .
  • Multivariate Analysis : Use PCA (Principal Component Analysis) to identify confounding variables (e.g., solvent polarity, temperature) .
  • Collaborative Studies : Cross-validate data with independent labs using shared protocols .

Q. What strategies optimize solubility and stability for in vivo applications?

  • Formulation Approaches :

  • Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for controlled release .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How do computational methods predict interactions with biological targets?

  • In Silico Tools :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with target proteins (e.g., PARP-1) .
  • MD Simulations : Simulate ligand-receptor dynamics (GROMACS/AMBER) to assess stability over time .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate absorption, toxicity, and metabolic pathways .

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